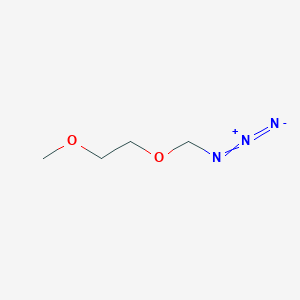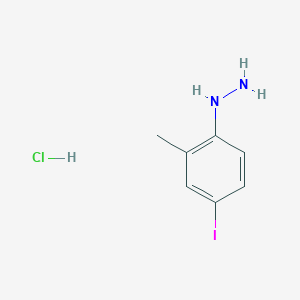
1-(azidomethoxy)-2-methoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azidomethoxy)-2-methoxyethane is an organic compound with the molecular formula C4H9N3O2 It is characterized by the presence of an azido group (-N3) and two methoxy groups (-OCH3) attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Azidomethoxy)-2-methoxyethane can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methoxyethanol.
Azidation: The hydroxyl group of 2-methoxyethanol is converted to an azido group using a reagent like sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.
Methoxylation: The resulting intermediate is then subjected to methoxylation using a methoxyating agent, such as dimethyl sulfate (DMS) or methyl iodide (CH3I), to introduce the second methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, considering the handling of azides and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Azidomethoxy)-2-methoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF)
Cycloaddition Reactions: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate)
Reduction Reactions: Hydrogen gas (H2), palladium on carbon (Pd/C)
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Azidomethoxy)-2-methoxyethane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(azidomethoxy)-2-methoxyethane is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active compounds. This reactivity is exploited in various applications, including bioorthogonal chemistry and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Azidomethoxy)-2-ethoxyethane: Similar structure but with an ethoxy group instead of a methoxy group.
1-(Azidomethoxy)-2-methoxypropane: Similar structure but with a propane backbone instead of an ethane backbone.
1-(Azidomethoxy)-2-methoxybutane: Similar structure but with a butane backbone instead of an ethane backbone.
Uniqueness
1-(Azidomethoxy)-2-methoxyethane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both azido and methoxy groups allows for versatile chemical transformations and applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-(azidomethoxy)-2-methoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-8-2-3-9-4-6-7-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXAYZKWFLOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2495640.png)
![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)

![N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2495645.png)


![3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea](/img/structure/B2495649.png)

![3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide](/img/structure/B2495651.png)
![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2495656.png)
![N-[(5-Bromofuran-2-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2495657.png)
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)
